4,6-Dibromo-2,3-dimethylaniline
Overview
Description
4,6-Dibromo-2,3-dimethylaniline (DBDMA) is an organic compound that belongs to the class of anilines. It is used in various scientific research applications due to its unique properties. DBDMA is synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
Electrochemical Studies
One significant area of research application for 4,6-Dibromo-2,3-dimethylaniline is in electrochemical studies. Arias, Brillas, and Costa (1990) explored the electrochemical oxidation of compounds similar to 4,6-Dibromo-2,3-dimethylaniline, such as 2,4-dibromo-6-methylaniline and 4-bromo-2,6-dimethylaniline, in aqueous sulfuric acid solutions. Their study, conducted using a platinum electrode, provides insights into the oxidation processes of these compounds, which can be relevant to understanding the behavior of 4,6-Dibromo-2,3-dimethylaniline in similar contexts (Arias, Brillas & Costa, 1990).
DNA Adduct Formation
Gonçalves, Beland, and Marques (2001) investigated the formation of DNA adducts by 2,6-dimethylaniline, a compound structurally related to 4,6-Dibromo-2,3-dimethylaniline. Their research is crucial in understanding how such compounds interact with DNA, which can have implications for the study of mutagenicity and carcinogenicity (Gonçalves, Beland & Marques, 2001).
Molecular Structure Analysis
Huang, Du, Liu, and Che (2013) conducted a study on a compound resulting from the condensation reaction of 4,6-Dibromo-2,3-dimethylaniline, offering valuable insights into its molecular structure. This kind of research is essential for understanding the physical and chemical properties of such compounds (Huang, Du, Liu & Che, 2013).
Metabolic Studies
Boyland and Sims (1959) analyzed the metabolism of 3,4-dimethylaniline in rats, a study relevant for understanding the metabolic pathways of similar compounds like 4,6-Dibromo-2,3-dimethylaniline. Such research helps in elucidating the biological interactions and transformations of these compounds in living organisms (Boyland & Sims, 1959).
Environmental and Chemical Engineering
Masomboon, Ratanatamskul, and Lu (2009) explored the chemical oxidation of 2,6-dimethylaniline in the Fenton process. This study is significant for understanding the environmental implications and potential applications of similar compounds in waste treatment and chemical engineering (Masomboon, Ratanatamskul & Lu, 2009).
properties
IUPAC Name |
4,6-dibromo-2,3-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHQVLGRKLJUHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379136 | |
Record name | 4,6-dibromo-2,3-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2,3-dimethylaniline | |
CAS RN |
22364-27-8 | |
Record name | 4,6-dibromo-2,3-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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